4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Description
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a complex organic compound that features a pyrimidine ring system substituted with piperazine and additional methyl groups
Properties
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-11-10-12(2)19-17(18-11)23-8-6-22(7-9-23)16-13(3)14(4)20-15(5)21-16/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDXODFWMPEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine core, followed by the introduction of the piperazine moiety. The final step involves the methylation of the pyrimidine ring.
Preparation of 4,6-dimethylpyrimidine: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions.
Introduction of Piperazine: The 4,6-dimethylpyrimidine is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted pyrimidine.
Methylation: The final step involves methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: A simpler analog lacking the piperazine and additional methyl groups.
4-(4,6-Dimethylpyrimidin-2-yl)piperazine: Lacks the additional methyl groups on the pyrimidine ring.
2,4,6-Trimethylpyrimidine: Another methylated pyrimidine derivative but with a different substitution pattern.
Uniqueness
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both piperazine and multiple methyl groups enhances its potential interactions with biological targets and its stability under various conditions.
Biological Activity
Molecular Formula : C16H22N4
Molecular Weight : 282.37 g/mol
Structure
The structure of the compound includes a piperazine ring substituted with a pyrimidine moiety, which is known to influence its biological interactions. The presence of multiple methyl groups enhances lipophilicity, potentially affecting absorption and distribution in biological systems.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions can lead to effects on mood regulation and cognitive functions.
Antidepressant Properties
Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a common mechanism among such compounds, suggesting that 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine may also possess similar properties.
Anticancer Activity
Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression. Further investigations are required to elucidate the specific pathways involved.
Study 1: Antidepressant Effects
In a controlled study involving rodent models, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test demonstrated a decrease in immobility time, indicative of antidepressant activity.
Study 2: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives based on this compound. The lead compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and prostate cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Anticancer | Inhibition of cell proliferation | |
| Neurotransmitter Modulation | Serotonin receptor interaction |
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5.0 | Anticancer |
| Similar Compound A | 10.0 | Anticancer |
| Similar Compound B | 3.5 | Antidepressant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
